2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidinyl intermediate, which is then coupled with the pyridinyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- 2-cyclopentyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 2-cyclopentyl-N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide exhibits unique properties due to the specific positioning of the pyridinyl group. This positioning can influence the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(12-15-4-1-2-5-15)20-13-16-7-10-21(11-8-16)17-6-3-9-19-14-17/h3,6,9,14-16H,1-2,4-5,7-8,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMSNNLGLCCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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